molecular formula C17H17BrN2O4 B5410393 4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5410393
M. Wt: 393.2 g/mol
InChI Key: GZYNNFUUYZUACK-RVDMUPIBSA-N
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Description

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a brominated benzamide core linked to a furan ring through a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Bromination: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Furan Ring Introduction: The furan ring is introduced through a Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid derivative reacts with the brominated benzamide in the presence of a palladium catalyst.

    Enone Formation: The enone system is formed by reacting the intermediate with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide undergoes several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enone system can be reduced to form saturated derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated enone derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

    Pathways Involved: It may affect pathways related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-aminopropylamino)-3-oxoprop-1-en-2-yl]benzamide
  • 4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the hydroxypropylamino group, which imparts specific chemical and biological properties. This group enhances its solubility and may improve its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-[(E)-1-(furan-2-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c18-13-6-4-12(5-7-13)16(22)20-15(11-14-3-1-10-24-14)17(23)19-8-2-9-21/h1,3-7,10-11,21H,2,8-9H2,(H,19,23)(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYNNFUUYZUACK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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